A Comprehensive Technical Guide to 2-Fluoro-5-methylphenylacetic Acid (CAS No. 203314-27-6)
A Comprehensive Technical Guide to 2-Fluoro-5-methylphenylacetic Acid (CAS No. 203314-27-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 2-Fluoro-5-methylphenylacetic acid, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a comprehensive synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and explores its applications in the synthesis of pharmacologically active molecules. Safety protocols for handling this compound are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry
2-Fluoro-5-methylphenylacetic acid, with the Chemical Abstracts Service (CAS) number 203314-27-6 , is a substituted phenylacetic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3][4][5][6] The strategic incorporation of a fluorine atom and a methyl group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in drug design.
Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of fluorine can block metabolic pathways, thereby increasing the half-life of a drug, and can also lead to stronger interactions with biological targets through the formation of favorable electrostatic interactions. Phenylacetic acid and its derivatives are themselves important structural motifs found in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[7] The combination of these features makes 2-Fluoro-5-methylphenylacetic acid a valuable starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 203314-27-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉FO₂ | [1][4] |
| Molecular Weight | 168.17 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Purity | Typically ≥98% | |
| Boiling Point (Predicted) | 275.5 ± 25.0 °C | [4] |
| pKa (Predicted) | 4.02 ± 0.10 | [4] |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [4] |
Synthesis of 2-Fluoro-5-methylphenylacetic Acid: A Mechanistic Approach
While multiple synthetic routes to phenylacetic acid derivatives exist, a common and effective strategy for the synthesis of 2-Fluoro-5-methylphenylacetic acid involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, illustrating the key chemical transformations.
Synthesis Workflow Diagram
Caption: A representative three-step synthesis workflow for 2-Fluoro-5-methylphenylacetic acid.
Detailed Experimental Protocol
Step 1: Sandmeyer Reaction - Synthesis of 2-Bromo-1-fluoro-4-methylbenzene
The synthesis commences with the diazotization of 2-fluoro-5-methylaniline, followed by a Sandmeyer reaction to introduce a bromine atom.
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Diazotization: Dissolve 2-fluoro-5-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence will be observed.
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Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-1-fluoro-4-methylbenzene.
Step 2: Cyanation - Synthesis of 2-Fluoro-5-methylbenzonitrile
The bromo-substituted intermediate is then converted to the corresponding nitrile.
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Combine 2-bromo-1-fluoro-4-methylbenzene (1.0 eq) with copper(I) cyanide (CuCN, 1.2 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Heat the reaction mixture to reflux (typically 140-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
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The crude 2-fluoro-5-methylbenzonitrile can be purified by crystallization or column chromatography.
Step 3: Hydrolysis - Synthesis of 2-Fluoro-5-methylphenylacetic Acid
The final step involves the hydrolysis of the nitrile group to a carboxylic acid.
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Acid Hydrolysis: Reflux 2-fluoro-5-methylbenzonitrile (1.0 eq) in a concentrated aqueous acid solution (e.g., 50% sulfuric acid) for several hours.
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Alternatively, Base Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
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Monitor the reaction until completion (TLC or LC-MS).
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If base hydrolysis was used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
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Wash the crude product with cold water.
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Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-Fluoro-5-methylphenylacetic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.3 ppm, a singlet for the methylene protons (CH₂) of the acetic acid moiety around 3.7 ppm, and a complex multiplet pattern for the three aromatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the nine carbon atoms, including the methyl carbon, the methylene carbon, the four aromatic carbons (with C-F coupling), the aromatic carbon attached to the fluorine (a doublet with a large coupling constant), and the carboxylic acid carbon.
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IR (Infrared) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of 168.17.
Applications in Drug Discovery and Development
2-Fluoro-5-methylphenylacetic acid serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid group allows for a variety of chemical transformations, most notably amide bond formation.
Role as a Pharmaceutical Intermediate
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features can be found in molecules targeting a range of therapeutic areas. For instance, it can be a precursor for the synthesis of novel anti-inflammatory agents, enzyme inhibitors, and receptor modulators. The fluorinated phenylacetic acid moiety can be incorporated into larger molecules to enhance their pharmacological properties.
Use in the Synthesis of Bioactive Compounds
An example of its application is in the synthesis of novel NK1 receptor antagonists. The 2-(S)-(4-fluoro-2-methylphenyl)piperazine moiety, which can be derived from 2-Fluoro-5-methylphenylacetic acid, has been identified as a key component in potent and selective NK1 receptor antagonists.[8] These compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Fluoro-5-methylphenylacetic acid.
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Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Fluoro-5-methylphenylacetic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated phenyl ring and a reactive carboxylic acid functional group makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safety considerations to aid researchers and drug development professionals in its effective and safe utilization.
References
-
Win-Win Chemical. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 849359, 2-(2-Fluoro-5-nitrophenyl)acetic acid. Retrieved January 7, 2026 from [Link].
- Yamakawa, N., Suemasu, S., Matoyama, M., Kimoto, A., Takeda, M., Tanaka, K. I., ... & Mizushima, T. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882.
-
Allfluoro pharmaceutical co .ltd. 2-Fluoro-5-methylphenylacetic acid, 203314-27-6. Available from: [Link]
- Di Fabio, R., Alvaro, G., Griffante, C., Pizzi, D. A., Donati, D., Pentassuglia, G., ... & Guercio, G. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 52(10), 3238–3247.
Sources
- 1. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 2. 203314-27-6 2-Fluoro-5-methylphenylacetic acid AKSci X2687 [aksci.com]
- 3. 2-Fluoro-5-methylphenylacetic acid,203314-27-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. 203314-27-6 CAS MSDS (2-FLUORO-5-METHYLPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-FLUORO-5-METHYLPHENYLACETIC ACID CAS#: 203314-27-6 [m.chemicalbook.com]
- 7. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]


